5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine
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Overview
Description
5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine is a chemical compound that features a thiazole ring substituted with a 4-fluoro-2-methylbenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with 4-methylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives or methoxy-substituted products.
Scientific Research Applications
5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzyl bromide
- 4-Fluoro-2-methylbenzyl alcohol
- 4-Fluoro-2-methylbenzonitrile
- 4-Fluoro-2-methylbenzylamine
Uniqueness
5-(4-Fluoro-2-methylbenzyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both the fluoro and methyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13FN2S |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-[(4-fluoro-2-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13FN2S/c1-7-5-10(13)4-3-9(7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
NUTAHOMIXJWDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2=C(N=C(S2)N)C |
Origin of Product |
United States |
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